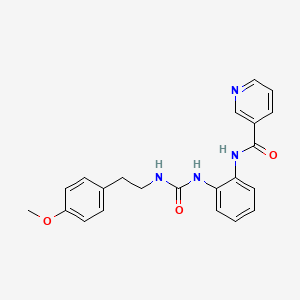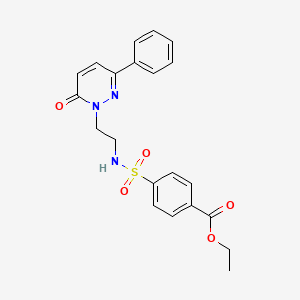
ethyl 4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate, also known as EPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPB belongs to the sulfonamide class of compounds and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Potential
Ethyl 4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate and related compounds have been explored for their synthesis methodologies and potential antimicrobial properties. Research has shown that the synthesis of new quinazolines, including related molecular structures, has been aimed at producing potential antimicrobial agents. These synthesized compounds have demonstrated antibacterial and antifungal activities against various microorganisms, such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai et al., 2007). Similarly, the synthesis and antimicrobial evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds have been conducted to identify antimicrobial properties against various bacterial and fungal strains (Sarvaiya et al., 2019).
Molecular Structure and Interactions
The molecular structure and intermolecular interactions of compounds related to this compound have been studied to understand their physical and chemical properties. For example, the crystal structure of N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, a related compound, has been characterized, highlighting the significance of intermolecular N—H⋯O interactions in stabilizing the crystal structure (Xing & Nan, 2005).
Anti-PAR4 Activity and Antiplatelet Properties
Research into the derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a molecule structurally related to the target compound, has been aimed at developing novel antiplatelet drug candidates. These studies have involved the synthesis and evaluation of derivatives for their selective anti-PAR4 (protease-activated receptor 4) activity. Among the synthesized compounds, certain derivatives showed potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression, indicating their potential as novel antiplatelet agents (Chen et al., 2008).
Spectroscopic Analysis and Molecular Docking Studies
Spectroscopic methods, including FT-IR and FT-Raman, along with molecular docking studies, have been utilized to investigate the structure, stability, and potential biological interactions of related compounds. These studies provide insights into the molecular electrostatic potential, nonlinear optical properties, and possible inhibitory activity against specific targets, such as pyrrole inhibitors, based on binding affinity values from docking results (El-Azab et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 4-[2-(6-oxo-3-phenylpyridazin-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-2-29-21(26)17-8-10-18(11-9-17)30(27,28)22-14-15-24-20(25)13-12-19(23-24)16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQKEZFDQKDLID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2378509.png)
![5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378511.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2378514.png)
![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2378515.png)
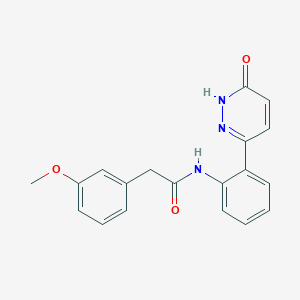
![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2378518.png)
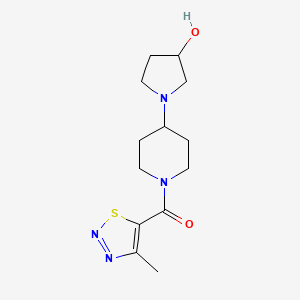

![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2378524.png)
![3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B2378525.png)
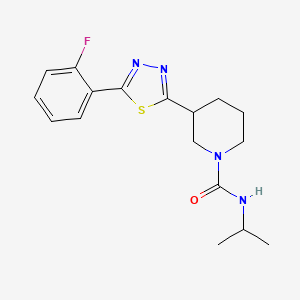

![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2378528.png)
